

Technical Support Center: Handling Corrosive Ammonium Bisulfide Solutions

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Compound of Interest

Compound Name: Ammonium bisulfide

Cat. No.: B084208

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of corrosive **ammonium bisulfide** (ABS) solutions. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

Q: My carbon steel equipment is exhibiting unexpectedly high corrosion rates. What are the likely causes?

A: High corrosion rates in carbon steel equipment handling **ammonium bisulfide** (ABS) solutions are a common issue and can be attributed to several factors:

- **High ABS Concentration:** Corrosion rates increase significantly with higher concentrations of ABS. Solutions above 2 wt% are considered increasingly corrosive.^[1]
- **Elevated Temperatures:** Higher process temperatures generally accelerate corrosion reactions.
- **High Flow Velocity and Turbulence:** Areas with high flow velocities or turbulence, such as pipe elbows, welds, and reactor effluent exchanger inlets, are prone to accelerated corrosion, often referred to as erosion-corrosion.^{[1][2]} Corrosion rates as high as 200 mpy have been observed in aggressive ABS solutions.^[1]

- **pH Levels:** The pH of the sour water solution plays a critical role. While ABS solutions are alkaline, variations in pH can influence the stability of protective sulfide films.
- **Presence of Cyanides:** The presence of free cyanide in the process stream can exacerbate corrosion and lead to hydrogen blistering, hydrogen-induced cracking (HIC), and stress-oriented hydrogen-induced cracking (SOHIC).

Q: I am observing localized pitting and corrosion under deposits in my experimental setup. How can I mitigate this?

A: Localized pitting and under-deposit corrosion are typically caused by the precipitation of solid **ammonium bisulfide** salts.^[3] Here's how to address this issue:

- **Water Washing:** The most effective mitigation strategy is the injection of wash water upstream of where the salt precipitation is likely to occur. This dissolves the NH_4HS salts and prevents them from depositing on equipment surfaces.^[3]
- **Maintain Sufficient Flow:** In areas of low velocity, solid salts can readily precipitate and accumulate. Ensuring a minimum flow rate can help keep these salts suspended in the solution.
- **Temperature Control:** **Ammonium bisulfide** is thermally unstable and will decompose at higher temperatures (above 300°C / 572°F).^[3] Maintaining temperatures above the salt's precipitation point in critical areas can prevent deposit formation.
- **Material Selection:** In areas where deposits are unavoidable, selecting materials resistant to pitting and crevice corrosion, such as certain stainless steels or nickel alloys, is crucial.

Q: My stainless steel components are showing signs of corrosion. I thought they were resistant. What could be happening?

A: While stainless steels offer significantly better resistance to ABS corrosion than carbon steel, they are not entirely immune, especially under certain conditions:

- **Grade of Stainless Steel:** The 300 series and duplex stainless steels are more resistant than carbon steel. However, their performance depends on the specific grade and the process conditions.

- High ABS Concentration and Velocity: Even resistant alloys can corrode at intermediate to high ABS concentrations, particularly at high flow velocities.[4]
- Chloride Contamination: The presence of chlorides in the sour water can lead to stress corrosion cracking (SCC) in austenitic stainless steels, especially at elevated temperatures.
- Welding Practices: Improper welding of duplex stainless steels can lead to an unfavorable ferrite-austenite phase balance in the weld and heat-affected zone, making them susceptible to sulfide stress cracking.[1]

Frequently Asked Questions (FAQs)

Q1: What is **ammonium bisulfide** (ABS) corrosion?

Ammonium bisulfide corrosion, also known as alkaline sour water corrosion, is an aggressive form of corrosion that occurs in environments containing ammonia (NH_3) and hydrogen sulfide (H_2S).[3] These two chemicals react to form **ammonium bisulfide** (NH_4HS), which, when dissolved in water, creates a highly corrosive alkaline solution.[3] This type of corrosion is a significant concern in industries such as petroleum refining, particularly in hydroprocessing units where desulfurization and denitrification processes generate NH_3 and H_2S . [3]

Q2: What are the key factors that influence the rate of ABS corrosion?

The primary factors influencing the corrosivity of **ammonium bisulfide** solutions are:

- **NH_4HS Concentration:** The corrosion rate generally increases with the concentration of **ammonium bisulfide**.
- **Temperature:** Higher temperatures typically accelerate the corrosion process.
- **Velocity and Turbulence:** High fluid velocities and turbulent flow can significantly increase corrosion rates due to erosion-corrosion effects.[1]
- **pH of the Solution:** The pH level affects the stability of the protective sulfide layers that can form on the metal surface.
- **Alloy Composition:** The type of metal alloy used is a critical factor in determining its resistance to ABS corrosion.[5]

Q3: Which materials are most resistant to **ammonium bisulfide** corrosion?

Generally, the resistance to ABS corrosion increases from carbon steel to stainless steels and then to nickel-based alloys.

- Carbon Steel: Least resistant and can experience very high corrosion rates.[\[1\]](#)
- 300 Series Stainless Steels (e.g., 304L, 316L): Offer good resistance in many ABS environments.
- Duplex Stainless Steels (e.g., 2205): Provide excellent resistance to both uniform corrosion and stress corrosion cracking.
- Nickel-Based Alloys (e.g., Alloy 825, Alloy C-276): Exhibit superior corrosion resistance, especially in highly concentrated and high-temperature ABS solutions.[\[6\]](#)
- Titanium Alloys: Also demonstrate high resistance to ABS corrosion.[\[5\]](#)

Q4: What are the common locations for ABS corrosion in an experimental or pilot plant setup?

Based on industrial experience, you should pay close attention to the following areas in your setup:

- Heat Exchanger Inlets and Tubes: Particularly at the inlet where turbulence is highest.[\[1\]](#)[\[5\]](#)
- Pipe Bends, Elbows, and Tees: Areas where flow direction changes, leading to increased turbulence.[\[1\]](#)
- Weldments: Welds can have different microstructures and residual stresses, making them more susceptible to corrosion.[\[1\]](#)
- Areas of Low Flow: Where **ammonium bisulfide** salts can precipitate and cause under-deposit corrosion.
- Control Valve Downstream Piping: Flashing and high velocity downstream of control valves can cause severe erosion-corrosion.[\[1\]](#)

Data Presentation

Table 1: Corrosion Rate of Various Alloys in Ammonium Hydrosulfide Solutions at 60°C

Material	NH ₄ HS Concentration (wt%)	Corrosion Rate (mm/year)
Carbon Steel	10	up to 6.5
15CrMo Steel	10	Not specified, but film is loose and cracking
Duplex Stainless Steel 2205	10	< 1.5
Stainless Steel 316L	10	< 1.5
Nickel-Based Alloy 825	10	< 1.5

Note: Data is derived from a study on erosion-corrosion and represents behavior under tested conditions.^[7] Corrosion rates can vary significantly with changes in velocity, temperature, and other process variables.

Experimental Protocols

Methodology for Evaluating Material Resistance to Ammonium Bisulfide Corrosion

This protocol describes a common method for determining the corrosion rate of metallic materials in a simulated **ammonium bisulfide** environment using a rotating experiment apparatus and electrochemical measurements.

1. Apparatus:

- Rotating Experiment Apparatus: A device capable of rotating material samples in a corrosive solution at controlled speeds to simulate different flow velocities.
- Autoclave/Test Vessel: A sealed vessel, often made of a highly resistant material like Hastelloy C-276, to contain the corrosive solution and test samples under controlled temperature and pressure.

- **Electrochemical Measurement System:** A potentiostat/galvanostat with a three-electrode setup (working electrode: test sample, reference electrode, counter electrode) to perform electrochemical tests.
- **Scanning Electron Microscope (SEM):** For morphological analysis of the corrosion product films.

2. Materials and Reagents:

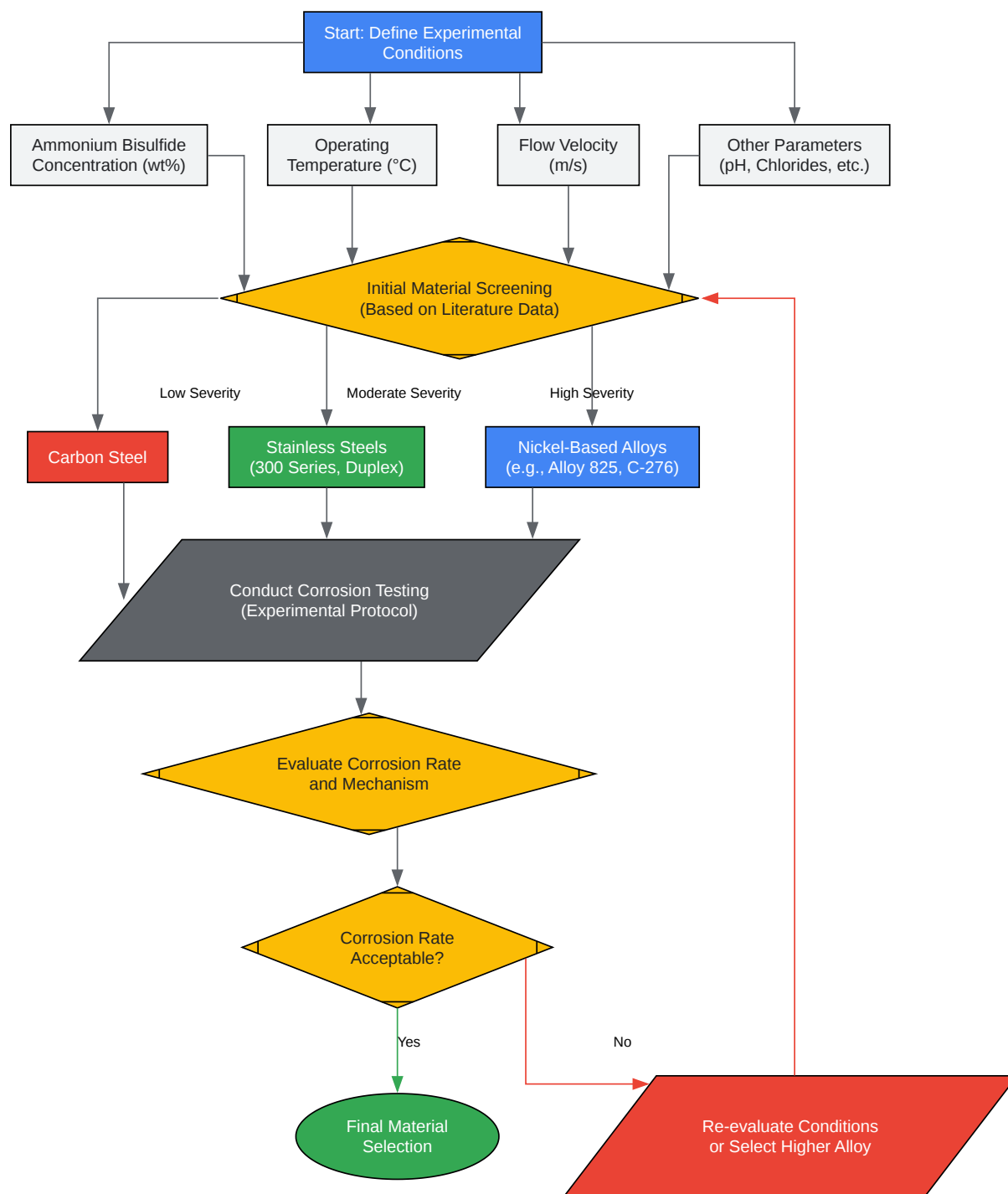
- **Test Coupons:** Samples of the materials to be tested (e.g., carbon steel, stainless steel 316L, duplex 2205, Alloy 825) with known surface area.
- **Ammonium Bisulfide Solution:** Prepared at the desired weight percent concentration in deaerated water.
- **High-Purity Gases:** For purging and pressurizing the autoclave (e.g., nitrogen, hydrogen sulfide).

3. Procedure:

- **Sample Preparation:**
 - Mechanically polish the test coupons to a uniform finish.
 - Clean the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
 - Measure and record the initial weight of the coupons for weight loss analysis.
- **Experimental Setup:**
 - Mount the prepared test coupons in the rotating apparatus.
 - Place the apparatus inside the autoclave.
 - Introduce the prepared **ammonium bisulfide** solution into the autoclave.
 - Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove oxygen.

- Introduce H₂S gas if required to achieve specific partial pressures.
- Heat the autoclave to the desired experimental temperature (e.g., 60°C).
- Corrosion Testing:
 - Start the rotation of the samples at the desired velocity to simulate flow conditions.
 - Conduct electrochemical measurements (e.g., linear polarization resistance) at regular intervals to determine the corrosion rate.
 - The experiment should run for a sufficient duration to achieve a stable corrosion rate.
- Post-Test Analysis:
 - After the experiment, cool down and depressurize the autoclave.
 - Carefully remove the test coupons.
 - Visually inspect and photograph the coupons.
 - Chemically clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).
 - Rinse, dry, and reweigh the coupons to determine the mass loss.
 - Calculate the corrosion rate from the mass loss data.
 - Analyze the surface morphology and the composition of the corrosion products using SEM and Energy Dispersive X-ray Spectroscopy (EDS).

Mandatory Visualization



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Caption: A logical workflow for selecting materials for **ammonium bisulfide** service.

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